molecular formula C24H30N2O2 B12174558 [4-(2,4-dimethylphenyl)piperazino](4-phenyltetrahydro-2H-pyran-4-yl)methanone

[4-(2,4-dimethylphenyl)piperazino](4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B12174558
M. Wt: 378.5 g/mol
InChI Key: ILWKWXBOJBUXLP-UHFFFAOYSA-N
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Description

4-(2,4-dimethylphenyl)piperazinomethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with a 2,4-dimethylphenyl group and a tetrahydropyran ring attached to a methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethylphenyl)piperazinomethanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with 2,4-Dimethylphenyl Group: The piperazine ring is then reacted with 2,4-dimethylphenyl chloride in the presence of a base such as sodium hydride to introduce the 2,4-dimethylphenyl group.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via the cyclization of a suitable diol using an acid catalyst.

    Attachment of the Methanone Group: Finally, the tetrahydropyran ring is reacted with a suitable acyl chloride to introduce the methanone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dimethylphenyl)piperazinomethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(2,4-dimethylphenyl)piperazinomethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethylphenyl)piperazinomethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the piperazine ring, 2,4-dimethylphenyl group, and tetrahydropyran ring in 4-(2,4-dimethylphenyl)piperazinomethanone provides distinct chemical properties and potential applications that are not commonly found in other similar compounds.

Properties

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

[4-(2,4-dimethylphenyl)piperazin-1-yl]-(4-phenyloxan-4-yl)methanone

InChI

InChI=1S/C24H30N2O2/c1-19-8-9-22(20(2)18-19)25-12-14-26(15-13-25)23(27)24(10-16-28-17-11-24)21-6-4-3-5-7-21/h3-9,18H,10-17H2,1-2H3

InChI Key

ILWKWXBOJBUXLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4)C

Origin of Product

United States

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